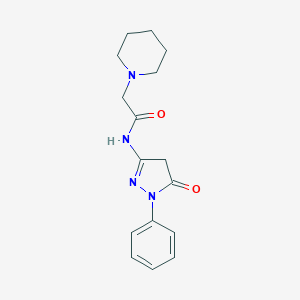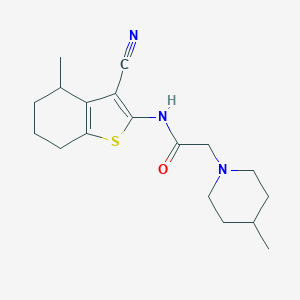![molecular formula C11H14N2S2 B276397 5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide](/img/structure/B276397.png)
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thienopyrimidine derivative that has been synthesized using different methods.
科学的研究の応用
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, and it has been found to reduce the production of inflammatory cytokines in vitro. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells.
作用機序
The mechanism of action of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that this compound may act as a reactive oxygen species scavenger, thereby reducing oxidative stress in cells.
Biochemical and Physiological Effects:
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, reduce the production of inflammatory cytokines in vitro, and act as a reactive oxygen species scavenger. In addition, this compound has been shown to have low toxicity in vitro, indicating its potential as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide. One direction is to further investigate its anti-cancer properties and explore its potential as a therapeutic agent for cancer treatment. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research can be done to optimize the synthesis method of this compound and improve its solubility in water for easier use in lab experiments.
合成法
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide can be synthesized using different methods. One of the most common methods is the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-carbonitrile with isopropyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
特性
分子式 |
C11H14N2S2 |
|---|---|
分子量 |
238.4 g/mol |
IUPAC名 |
5,6-dimethyl-4-propan-2-ylsulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14N2S2/c1-6(2)14-10-9-7(3)8(4)15-11(9)13-5-12-10/h5-6H,1-4H3 |
InChIキー |
PGQSHHCJLSTRMN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SC(C)C)C |
正規SMILES |
CC1=C(SC2=C1C(=NC=N2)SC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)
![N-benzyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276317.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)

![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)
![ethyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276327.png)
![N-{[(3-allyl-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276328.png)

![1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B276332.png)
![ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B276334.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276336.png)
![2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276337.png)
![(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile](/img/structure/B276338.png)